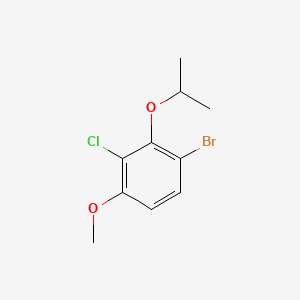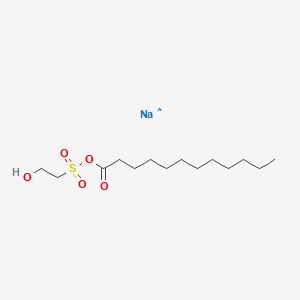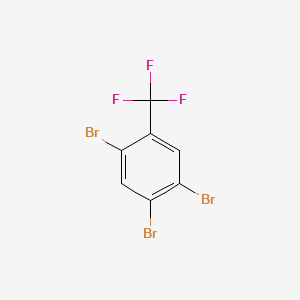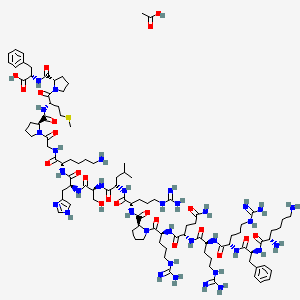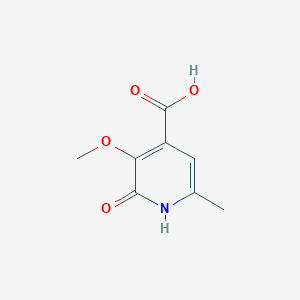
C-Reactive Protein (CRP) 201-206 acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-Reactive Protein 201-206 acetate is a fragment of C-Reactive Protein, specifically the 201-206 amino acid sequence. C-Reactive Protein is a plasma protein that is evolutionarily conserved and found in both vertebrates and many invertebrates. It is a member of the pentraxin superfamily, characterized by its pentameric structure and calcium-dependent binding to ligands like phosphocholine. C-Reactive Protein is a prototypic marker of inflammation and is used as a cardiovascular risk marker. It may also promote atherogenesis .
Méthodes De Préparation
The preparation of C-Reactive Protein 201-206 acetate involves the proteolysis of C-Reactive Protein to yield the C-terminal peptide Lysine-201-Proline-Glutamine-Leucine-Tryptophan-Proline-206. This peptide can be synthesized using standard solid-phase peptide synthesis techniques. The synthetic route typically involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage from the resin and deprotection of side chains .
Analyse Des Réactions Chimiques
C-Reactive Protein 201-206 acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Applications De Recherche Scientifique
C-Reactive Protein 201-206 acetate has several scientific research applications:
Chemistry: It is used to study the structure and function of C-Reactive Protein and its role in inflammation.
Biology: The peptide is used to investigate the interactions between C-Reactive Protein and other biomolecules, such as phosphocholine.
Medicine: It serves as a biomarker for inflammation and cardiovascular risk, and its role in promoting atherogenesis is studied.
Mécanisme D'action
C-Reactive Protein 201-206 acetate exerts its effects through its interaction with specific receptors on the surface of cells. The peptide binds to phosphocholine on the surface of pathogens and damaged cells, leading to the activation of the classical complement pathway. This activation results in the opsonization and clearance of pathogens and damaged cells. The peptide also interacts with Fc receptors on immune cells, modulating their activity and contributing to the inflammatory response .
Comparaison Avec Des Composés Similaires
C-Reactive Protein 201-206 acetate is unique due to its specific amino acid sequence and its role as a fragment of C-Reactive Protein. Similar compounds include other fragments of C-Reactive Protein, such as C-Reactive Protein 77-82 and C-Reactive Protein 174-185. These fragments also play roles in inflammation and cardiovascular risk but differ in their specific amino acid sequences and biological activities .
Propriétés
Formule moléculaire |
C40H61N9O10 |
|---|---|
Poids moléculaire |
828.0 g/mol |
Nom IUPAC |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C38H57N9O8.C2H4O2/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39;1-2(3)4/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55);1H3,(H,3,4)/t25-,27-,28-,29-,30-,31-;/m0./s1 |
Clé InChI |
NCPRZSMUEBKLHF-AVCPRAMPSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
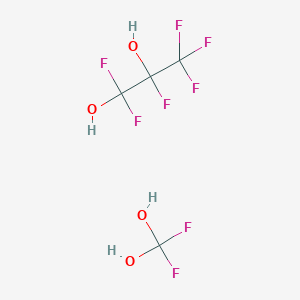
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)


